molecular formula C10H10ClN3OS2 B11021576 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11021576
M. Wt: 287.8 g/mol
InChI Key: HSVBPACAPKEMMC-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique thiazole rings and chlorine substitution. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Rings: The thiazole rings are synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of two thiazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C10H10ClN3OS2

Molecular Weight

287.8 g/mol

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H10ClN3OS2/c1-4-5(2)17-10(12-4)14-8(15)7-6(3)16-9(11)13-7/h1-3H3,(H,12,14,15)

InChI Key

HSVBPACAPKEMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(SC(=N2)Cl)C)C

Origin of Product

United States

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